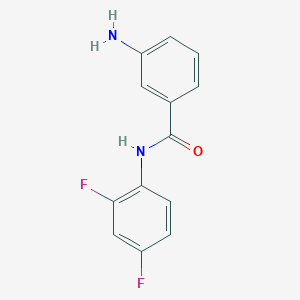

3-amino-N-(2,4-difluorophenyl)benzamide

Description

Significance of Benzamide (B126) Scaffolds in Medicinal Chemistry and Materials Science

The benzamide scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov Benzamide derivatives are known to exhibit a diverse array of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. nih.govnih.gov The amide bond is a key feature in many biological processes, and its presence in the benzamide structure allows for hydrogen bonding interactions, which are crucial for molecular recognition in biological systems. nih.gov In materials science, benzamide-containing polymers are explored for their thermal stability and mechanical properties, making them useful in the development of advanced materials. nih.gov

Overview of Fluorine Incorporation in Organic Compounds for Modulated Biological Activity

The introduction of fluorine atoms into organic molecules is a widely used strategy in drug design to enhance the parent compound's biological activity and pharmacokinetic profile. nih.gov Fluorine's high electronegativity and small size can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. nih.gov The strategic placement of fluorine can lead to improved binding affinity to target proteins, increased bioavailability, and reduced metabolic degradation, thereby enhancing the therapeutic potential of a drug candidate. nih.gov

Contextualization of Aminobenzamide Analogues in Research

Aminobenzamide analogues, which feature an amino group on the benzamide scaffold, have been the subject of considerable research. These compounds have been investigated for a variety of biological activities. For instance, certain aminobenzamide derivatives have shown promise as antimicrobial agents. researchgate.net Additionally, 3- and 4-amino-N-(alkylphenyl)benzamide compounds have been explored for their potential as anticonvulsant drugs. google.com The position of the amino group on the benzoyl ring can significantly influence the compound's biological activity.

Research Scope and Objectives for 3-amino-N-(2,4-difluorophenyl)benzamide

While extensive research exists for various substituted benzamides, a detailed investigation into this compound is not extensively documented in publicly available literature. Therefore, the scope of research for this specific compound would be to synthesize and characterize it, followed by a systematic evaluation of its potential applications.

The primary objectives for future research on this compound would include:

Synthesis and Characterization: To develop an efficient synthetic route for the compound and to characterize its structure and purity using modern analytical techniques such as NMR, IR, and mass spectrometry.

Physicochemical Properties: To determine key physicochemical properties such as melting point, solubility, and lipophilicity.

Biological Screening: To investigate the potential biological activities of the compound, drawing inspiration from the known properties of aminobenzamides and fluorinated compounds. This could include screening for antimicrobial, anticancer, or anticonvulsant activities.

Structure-Activity Relationship (SAR) Studies: To synthesize and test related analogues to understand how structural modifications influence the compound's activity.

Given the absence of specific experimental data for this compound, the following tables present hypothetical data for illustrative purposes, based on known values for similar compounds.

Table 1: Hypothetical Physicochemical Properties of this compound

| Property | Value (Hypothetical) |

| Molecular Formula | C₁₃H₁₀F₂N₂O |

| Molecular Weight | 264.23 g/mol |

| Melting Point | 155-158 °C |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO and methanol (B129727) |

Table 2: Hypothetical Spectral Data for this compound

| Technique | Data (Hypothetical) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.5 (s, 1H), 8.2 (m, 1H), 7.5-7.1 (m, 5H), 5.6 (s, 2H) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 165.0, 159.5 (dd, J=245, 12 Hz), 157.0 (dd, J=248, 12 Hz), 149.0, 135.0, 129.5, 128.0 (t, J=10 Hz), 122.0 (dd, J=12, 4 Hz), 118.0, 115.0, 111.5 (dd, J=21, 4 Hz), 104.5 (t, J=26 Hz) |

| IR (KBr, cm⁻¹) | 3450, 3350 (N-H), 1640 (C=O), 1610, 1580 (C=C), 1280, 1140 (C-F) |

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-(2,4-difluorophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2N2O/c14-9-4-5-12(11(15)7-9)17-13(18)8-2-1-3-10(16)6-8/h1-7H,16H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPZYJVAAMOWEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 3-amino-N-(2,4-difluorophenyl)benzamide

The construction of the this compound molecule can be achieved through several strategic pathways, primarily involving the formation of the central amide bond and the introduction of the amino group.

Condensation Reactions Utilizing Aminobenzoic Acid and Fluoroaniline Derivatives

A direct and common method for the synthesis of N-aryl benzamides is the condensation reaction between a carboxylic acid derivative and an aniline (B41778). In the context of this compound, this involves the reaction of a 3-aminobenzoic acid derivative with 2,4-difluoroaniline (B146603).

A prevalent approach involves the activation of the carboxylic acid, often by converting it to an acyl chloride. For instance, 3-nitrobenzoyl chloride can be reacted with 2,4-difluoroaniline. This reaction, a type of Schotten-Baumann reaction, is typically carried out in the presence of a base, such as aqueous sodium hydroxide (B78521) or triethylamine (B128534) in an organic solvent, to neutralize the hydrochloric acid byproduct. organic-chemistry.orgnih.gov The subsequent reduction of the nitro group, as detailed in section 2.1.3, yields the final product.

Alternatively, 3-aminobenzoic acid itself can be directly coupled with 2,4-difluoroaniline using dehydrating agents or coupling reagents, which are discussed in the following section. The reaction conditions for such direct condensations often require heating in a suitable solvent. semanticscholar.org

| Carboxylic Acid Derivative | Aniline Derivative | Typical Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 3-Nitrobenzoyl chloride | 2,4-Difluoroaniline | Base (e.g., NaOH, Triethylamine), Organic Solvent | 3-nitro-N-(2,4-difluorophenyl)benzamide |

| 3-Aminobenzoic acid | 2,4-Difluoroaniline | Heating, Dehydrating agent or Coupling reagent | This compound |

Amide Bond Formation Techniques (e.g., DCC/DMAP, HATU-mediated coupling)

Modern organic synthesis relies on a variety of coupling reagents to facilitate amide bond formation under mild conditions, which is particularly useful when dealing with sensitive functional groups.

DCC/DMAP-mediated coupling: N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent that activates the carboxyl group of 3-aminobenzoic acid to form a reactive O-acylisourea intermediate. researchgate.netnumberanalytics.com The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) accelerates the reaction by forming a highly reactive acylpyridinium species. researchgate.netnih.gov This intermediate then readily reacts with 2,4-difluoroaniline to form the desired amide bond. A common byproduct of this reaction is N,N'-dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and can often be removed by filtration. numberanalytics.com

HATU-mediated coupling: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is another powerful coupling reagent known for its high efficiency and fast reaction rates, even with sterically hindered substrates. nih.govmdpi.commdpi.com In this method, 3-aminobenzoic acid is activated by HATU in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine, in a polar aprotic solvent like dimethylformamide (DMF). nih.govmdpi.comtandfonline.com The resulting active ester rapidly reacts with 2,4-difluoroaniline to yield this compound. nih.gov

| Technique | Key Reagents | Solvent | Byproducts | Advantages |

|---|---|---|---|---|

| DCC/DMAP | DCC, DMAP (catalytic) | Dichloromethane, DMF | N,N'-Dicyclohexylurea (DCU) | Cost-effective, widely used |

| HATU-mediated | HATU, DIPEA/Triethylamine | DMF | Tetramethylurea, hexafluorophosphate salts | High efficiency, fast reaction rates, good for hindered substrates |

Introduction of the Amino Group (e.g., Reduction of Nitro Precursors)

A common and effective strategy for synthesizing this compound involves the late-stage introduction of the 3-amino group by reducing a nitro-substituted precursor, namely 3-nitro-N-(2,4-difluorophenyl)benzamide. This precursor is readily prepared via the condensation of 3-nitrobenzoyl chloride and 2,4-difluoroaniline as described in section 2.1.1. organic-chemistry.orgnih.gov

Several methods are available for the reduction of the aromatic nitro group:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). nih.govtandfonline.comyoutube.comrsc.org The reaction is typically carried out in a solvent such as ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere. nih.govrsc.org This is often a clean and efficient method, yielding the desired amine with water as the only byproduct.

Reduction with Tin(II) Chloride (SnCl₂): The reduction of aromatic nitro compounds using stannous chloride (SnCl₂) in a solvent like ethyl acetate (B1210297) or ethanol is a classic and reliable method. rsc.orgresearchgate.netrsc.orgpharmaguideline.com The reaction often requires heating. rsc.orgrsc.org Workup typically involves basification to precipitate tin salts, which are then removed by filtration. researchgate.net

Post-Synthetic Modifications and Functionalization of the Benzamide (B126) Moiety

Once this compound is synthesized, its benzamide core can be further modified to create a diverse range of derivatives.

Acylation Reactions of the Amide Group

While the 3-amino group is the more nucleophilic site for acylation, under certain conditions, the amide nitrogen can also undergo acylation. This N-acylation of the benzanilide (B160483) moiety can be challenging due to the decreased nucleophilicity of the amide nitrogen compared to an amine. However, methods for the acylation of amides have been developed. These reactions typically involve the use of strong bases to deprotonate the amide, followed by reaction with an acylating agent like an acyl chloride or anhydride (B1165640). For instance, the use of silylamide bases has been shown to facilitate the coupling of N-acylglutarimides with other acylating agents to form unsymmetrical imides.

Nucleophilic Substitution Reactions on the Oxazole (B20620) Nitrogen (if applicable to a related structure)

The direct nucleophilic substitution on the nitrogen atom of a simple oxazole ring is generally not a facile process. tandfonline.com The nitrogen in oxazole is pyridine-like and can undergo reactions such as protonation and N-alkylation.

However, benzamides can serve as precursors for the synthesis of oxazole-containing structures. For example, a benzanilide can undergo intramolecular cyclization to form a benzo[d]oxazole. This transformation can be achieved through N-deprotonation followed by an intramolecular nucleophilic aromatic substitution (O-SNAr) if a suitable leaving group is present on the aniline ring. researchgate.net While this is not a nucleophilic substitution on an existing oxazole nitrogen, it represents a key transformation of a benzamide into a related oxazole-containing heterocycle. The reactivity of the resulting oxazole would then follow established principles, where electrophilic substitution is more common than nucleophilic attack on the ring itself. tandfonline.com

Derivatization at the Amino and Fluoro-substituted Phenyl Rings

The structure of this compound offers two primary sites for derivatization: the amino group on the benzamide ring and the fluorine-substituted phenyl ring. The nucleophilic character of the primary amino group makes it the most common site for chemical modification.

Derivatization of the Amino Group:

The primary amino group is readily derivatized through various reactions, including acylation, alkylation, and reaction with specific labeling agents. A significant application of this reactivity is in analytical chemistry, where the amine is tagged with a fluorogenic reagent to facilitate detection in techniques like High-Performance Liquid Chromatography (HPLC). dojindo.com

One such widely used reagent is 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). researchgate.net The reaction of the primary amino group of the benzamide with NBD-F proceeds under mild, weakly basic conditions. dojindo.com This process yields a highly fluorescent derivative that can be detected with high sensitivity. tulane.edu The derivatization conditions are typically optimized to ensure complete reaction, often involving controlled temperature and pH. tulane.edu

Other reagents used for the derivatization of primary amines include 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) and 2,4-dinitrofluorobenzene (DNFB). waters.comnih.gov The choice of reagent often depends on the analytical method employed and the desired properties of the resulting derivative. mdpi.com

| Derivatization Reagent | Abbreviation | Typical Reaction Conditions | Resulting Derivative Properties | Reference |

|---|---|---|---|---|

| 4-fluoro-7-nitro-2,1,3-benzoxadiazole | NBD-F | Borate buffer (pH 8.0-9.5), 60°C for 1-5 min or room temperature for longer periods. | Highly fluorescent (Ex: ~470 nm, Em: ~530 nm). dojindo.com | dojindo.comtulane.edu |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Buffered solution (pH 8.2-10.1). waters.com | Stable, fluorescent derivatives. | waters.com |

| N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine | DMDNFB | Aqueous/organic solvent mixture, basic pH. | Enhanced signal in positive mode electrospray ionization mass spectrometry. nih.gov | nih.gov |

Derivatization of the Fluoro-substituted Phenyl Ring:

The 2,4-difluorophenyl ring is significantly less reactive towards derivatization compared to the amino-substituted ring. The fluorine atoms are relatively stable and their substitution via nucleophilic aromatic substitution (SNAr) would require harsh reaction conditions and a strong nucleophile. The presence of the electron-withdrawing amide group provides some activation to the ring, but typically, such transformations are not as facile as those at the amino group.

Reaction Mechanism Elucidation for Key Synthetic Steps

The synthesis of this compound and its subsequent derivatization are governed by well-established reaction mechanisms in organic chemistry.

Mechanism of Amide Bond Formation:

The core structure is typically synthesized via a nucleophilic acyl substitution reaction. The process begins with the reaction of a 3-nitrobenzoyl chloride with 2,4-difluoroaniline.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,4-difluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride.

Formation of Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, moving the electrons to the oxygen atom and forming a negatively charged tetrahedral intermediate.

Leaving Group Departure: The intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled.

Deprotonation: A base, such as pyridine (B92270) or excess aniline, removes the proton from the nitrogen atom to yield the neutral amide product, N-(2,4-difluorophenyl)-3-nitrobenzamide.

Mechanism of Nitro Group Reduction:

The final step in forming the parent compound is the reduction of the nitro group to a primary amino group. A common method for this transformation is the use of a metal, such as tin (Sn) or iron (Fe), in an acidic medium. chemicalbook.comresearchgate.net For instance, using stannous chloride (SnCl2) in ethanol involves a series of two-electron reductions.

The nitro group (R-NO2) is first reduced to a nitroso group (R-NO).

The nitroso group is further reduced to a hydroxylamine (B1172632) (R-NHOH).

Finally, the hydroxylamine is reduced to the primary amine (R-NH2).

Mechanism of Derivatization at the Amino Group:

The derivatization of the resulting amino group with a reagent like NBD-F follows a nucleophilic aromatic substitution (SNAr) mechanism. dojindo.com

Nucleophilic Attack: The primary amino group of this compound attacks the electron-deficient carbon atom of the NBD-F ring that bears the fluorine atom. The nitro group on the NBD-F ring acts as a strong electron-withdrawing group, activating the ring for nucleophilic attack.

Formation of Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-deficient ring system.

Leaving Group Elimination: The complex then collapses, and the fluoride (B91410) ion is eliminated as the leaving group, restoring the aromaticity of the benzofurazan (B1196253) ring. The final product is the NBD-derivatized benzamide.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups within a molecule.

For 3-amino-N-(2,4-difluorophenyl)benzamide, the FT-IR and Raman spectra would be expected to show characteristic vibrational modes. Key expected frequencies would include:

N-H stretching of the primary amine (-NH₂) and the secondary amide (-NH-) groups, typically observed in the range of 3500-3300 cm⁻¹. The amine group would likely show two distinct bands (symmetric and asymmetric stretching).

C=O stretching of the amide carbonyl group, which gives a strong absorption band typically between 1680 and 1630 cm⁻¹.

C-N stretching of the amide and amine groups.

Aromatic C=C stretching vibrations within the two phenyl rings.

C-F stretching from the difluorophenyl ring, which would produce strong bands in the fingerprint region, typically between 1350 and 1100 cm⁻¹.

N-H bending vibrations, usually found around 1650-1550 cm⁻¹.

Without experimental data, a precise data table cannot be generated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum would reveal the number of different types of protons and their neighboring environments. The aromatic protons on both the aminobenzoyl and difluorophenyl rings would appear in the downfield region (typically 6.0-8.5 ppm). The protons of the primary amine (-NH₂) and the amide (-NH-) would likely appear as broad singlets, with chemical shifts that can be influenced by solvent and concentration. Spin-spin coupling between adjacent protons and between protons and fluorine atoms (H-F coupling) would cause signal splitting, providing valuable structural information.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group would be expected at the most downfield position (typically 160-180 ppm). Aromatic carbons would resonate in the 100-160 ppm range. The carbons directly bonded to fluorine atoms would exhibit characteristic splitting due to carbon-fluorine (C-F) coupling.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituted Systems

¹⁹F NMR is highly sensitive for fluorinated compounds. nsf.govnih.gov The spectrum for this compound would show two distinct signals for the two non-equivalent fluorine atoms on the difluorophenyl ring. Their chemical shifts and coupling patterns (both F-F and F-H couplings) would confirm their positions (ortho and para to the amide linkage). For similar difluorinated aromatic systems, these signals typically appear in a range of -100 to -150 ppm relative to a standard like CFCl₃. mdpi.commdpi.comcolorado.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of this compound (C₁₃H₁₀F₂N₂O), which is 264.23 g/mol . The fragmentation pattern would likely involve cleavage of the amide bond, leading to characteristic fragment ions corresponding to the aminobenzoyl and difluoroanilino moieties.

Single-Crystal X-ray Diffraction Analysis

Determination of Molecular Conformation and Planarity

The molecular conformation of this compound is determined by the rotational freedom around several key single bonds: the C(O)-N amide bond, the N-C(aryl) bond, and the C(aryl)-C(O) bond. In related fluorinated benzamides, the two aromatic rings are often observed to be nearly co-planar, with dihedral angles typically being small. For instance, in N-(2,4-difluorophenyl)-2-fluorobenzamide, the interplanar angle between the two C6 rings is a mere 0.7(2)° mdpi.com. A similar near-planar arrangement would be anticipated for the core benzanilide (B160483) structure of the title compound.

Table 1: Projected Torsional Angles in this compound

| Parameter | Projected Value | Rationale |

|---|---|---|

| Dihedral Angle (Ring 1 vs. Ring 2) | ~0-10° | Based on data from analogous fluorinated benzamides showing near co-planarity mdpi.commdpi.com. |

| Torsion Angle (Amide Plane vs. Ring 1) | ~20-30° | Consistent with the observed twist in similar crystal structures to facilitate hydrogen bonding mdpi.commdpi.com. |

Analysis of Intermolecular and Intramolecular Hydrogen Bonding Interactions

Hydrogen bonding is a critical determinant of the solid-state structure of benzamides. The N-H of the amide linker and the carbonyl oxygen are primary sites for intermolecular hydrogen bonding. Additionally, the 3-amino group introduces two more N-H donors, while the fluorine atoms can act as weak hydrogen bond acceptors.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond between the amide N-H and an ortho-fluorine on the aniline (B41778) ring is a possibility, creating an S(6) ring motif. In N-(2,4-difluorophenyl)-2-fluorobenzamide, an intramolecular contact is observed between the amide hydrogen and an ortho-fluorine atom (H1⋯F12 distance = 2.12(4) Å) mdpi.com. A similar interaction is likely in this compound.

Table 2: Potential Hydrogen Bonding Interactions

| Type | Donor | Acceptor | Motif |

|---|---|---|---|

| Intramolecular | Amide N-H | Ortho-Fluorine | S(6) Ring |

| Intermolecular | Amide N-H | Carbonyl Oxygen | C(4) Chain |

| Intermolecular | Amino N-H | Carbonyl Oxygen | Dimer/Sheet |

| Intermolecular | Amino N-H | Amino Nitrogen | Sheet/Network |

Investigation of Crystal Packing and Supramolecular Synthons

The interplay of hydrogen bonds and other non-covalent interactions directs the assembly of molecules into a specific crystal lattice, forming recognizable patterns known as supramolecular synthons.

The most anticipated and robust synthon is the amide-amide catemer, formed by N-H···O hydrogen bonds, which generates infinite chains. The additional amino group introduces the possibility of forming an amino-carbonyl synthon or an amino-amino synthon. The competition and hierarchy between these different synthons will ultimately determine the final crystal structure.

In many fluorinated benzamides, a common secondary synthon is the R22(12) motif, which involves C-H···F interactions mdpi.commdpi.com. This synthon, along with potential π-π stacking interactions between the aromatic rings, would contribute to the formation of a densely packed and stable crystal structure. The crystal packing is also likely to feature C-F···C ring stacking contacts, as observed in related compounds mdpi.com.

Polymorphism and Crystallization Phenomena

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal forms, is a well-documented phenomenon in benzamides nih.govrsc.org. Different polymorphs arise from variations in molecular conformation and/or intermolecular interactions, leading to different crystal packing arrangements. These different forms can exhibit distinct physicochemical properties.

The conformational flexibility of the this compound molecule, particularly the rotation around the amide bond, coupled with the rich variety of hydrogen bond donors and acceptors, suggests a high propensity for polymorphism. The specific polymorph obtained would likely be sensitive to crystallization conditions such as the choice of solvent, temperature, and rate of cooling.

For example, different polymorphs of N-(3-chlorophenyl)benzamide exhibit markedly different dihedral angles between the aromatic rings (8.90° vs. 61.0°) nih.gov. It is plausible that this compound could exhibit similar conformational polymorphism. The crystallization process would involve a delicate balance between the formation of the most stable hydrogen-bonded synthons and efficient space filling, a process that could be manipulated to isolate different polymorphic forms.

Computational and Theoretical Investigations

Quantum Mechanical Studies (e.g., DFT Calculations)

Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of chemical compounds. These calculations provide insights into molecular structure, reactivity, and various spectroscopic properties from first principles. A typical study would involve the B3LYP functional with a basis set like 6-311++G(d,p), which offers a good balance of accuracy and computational cost for organic molecules.

Geometry Optimization and Conformational Preference Analysis

This analysis would involve calculating the most stable three-dimensional arrangement of atoms in the molecule, known as the ground state geometry. By rotating flexible bonds (such as the C-N amide bond and the bonds connecting the phenyl rings to the amide group), a potential energy surface can be mapped to identify the lowest energy conformers and the energy barriers between them. This reveals the molecule's preferred shapes, which are crucial for its interactions with other molecules. For similar benzanilides, studies often show a non-planar conformation, with the phenyl rings twisted relative to the central amide plane to minimize steric hindrance. mdpi.commdpi.com

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of electronic transitions. researchgate.netresearchgate.netnih.govnih.gov A small energy gap generally implies higher reactivity. In a molecule like 3-amino-N-(2,4-difluorophenyl)benzamide, the HOMO would likely be localized on the electron-rich amino-substituted phenyl ring, while the LUMO might be distributed over the difluorophenyl ring and the carbonyl group.

Vibrational Wavenumber Calculations and Spectral Assignment

Theoretical vibrational analysis predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in infrared (IR) and Raman spectra. By calculating these frequencies for the optimized geometry, researchers can assign specific vibrational modes (e.g., N-H stretching, C=O stretching, C-F stretching) to the experimentally observed spectral bands. ias.ac.inresearchgate.net This process is essential for confirming the molecular structure and understanding its bonding characteristics.

Electrostatic Potential Surface (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. ias.ac.inresearchgate.net Different colors represent varying electrostatic potentials, typically with red indicating electron-rich (negative potential) regions and blue indicating electron-poor (positive potential) regions. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. For this compound, the oxygen atom of the carbonyl group and the nitrogen of the amino group would be expected to show negative potential, while the amide and amine hydrogen atoms would exhibit positive potential. mdpi.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within the molecule. ias.ac.in This provides quantitative insight into intramolecular interactions, such as hyperconjugation and hydrogen bonding. The analysis can reveal the stability imparted by these interactions, for example, the charge transfer from a lone pair on the nitrogen or oxygen atoms to an antibonding orbital of a neighboring group.

Non-linear Optical (NLO) Properties and Hyperpolarizability Calculations

Non-linear optical (NLO) properties describe how a material's optical properties change under intense light. Calculations of the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) can predict a molecule's potential for NLO applications. doi.org Molecules with significant intramolecular charge transfer, often found in push-pull systems (containing both electron-donating and electron-withdrawing groups), tend to have large hyperpolarizability values. The presence of the amino group (donor) and the fluorine atoms and carbonyl group (acceptors) in this compound suggests it could have NLO potential, but specific calculated values are not available.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to explore the time-dependent behavior and conformational dynamics of molecules. tandfonline.com For this compound, MD simulations can provide detailed insights into its structural flexibility, which is crucial for its interaction with biological targets. tandfonline.comnih.gov By simulating the molecule's movements over time in a solvated environment, researchers can understand how it folds, changes shape, and maintains stability. acs.org

The simulation process begins by placing the molecule in a simulation box, typically filled with water molecules to mimic physiological conditions. The system undergoes energy minimization to remove steric clashes, followed by a period of equilibration where temperature and pressure are stabilized. tandfonline.com During the production run, which can span from nanoseconds to microseconds, the trajectory of every atom is recorded. tandfonline.com

Analysis of this trajectory yields critical information about the molecule's conformational landscape. Key parameters are monitored to quantify flexibility and stability:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the molecule's backbone atoms from a reference structure over time. A stable RMSD value suggests the molecule has reached an equilibrium state, while large fluctuations indicate significant conformational changes. tandfonline.com

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or residues. This helps identify which parts of the this compound structure are most flexible. For instance, the terminal amino group and the rotatable bonds connecting the phenyl rings would be expected to show higher RMSF values. tandfonline.com

Radius of Gyration (Rg): This parameter indicates the compactness of the molecule. A consistent Rg value suggests a stable, compact conformation, whereas variations point to the molecule adopting more extended or open shapes. nih.gov

By analyzing these parameters, MD simulations can reveal the preferred conformations of this compound in a dynamic state, offering clues about the spatial arrangement required for biological activity. tandfonline.comnih.gov

| Parameter | Description | Information Gained for this compound |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated molecule and a reference structure over time. | Indicates the overall structural stability and whether the molecule reaches a stable conformational state. |

| Root Mean Square Fluctuation (RMSF) | Calculates the fluctuation of each atom from its average position during the simulation. | Identifies the most flexible regions of the molecule, such as rotatable bonds and terminal groups. |

| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | Provides insight into the compactness and overall shape of the molecule during the simulation. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijpsr.commdpi.com For a series of analogues of this compound, QSAR can predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. nih.gov

The initial and most critical step in QSAR is descriptor selection . acs.org Descriptors are numerical values that quantify different physicochemical properties of a molecule. They can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). They are crucial for understanding electrostatic interactions.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and specific shape indices. They help to model how a molecule fits into a receptor's binding site.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP), which measures a molecule's lipophilicity. This is vital for membrane permeability and hydrophobic interactions with a target.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity and branching.

Once a relevant set of descriptors is calculated for a training set of benzamide (B126) analogues with known biological activities, a mathematical model is generated. nih.gov A common method is Multiple Linear Regression (MLR), which creates a linear equation relating the biological activity (the dependent variable) to the selected descriptors (the independent variables). The quality and predictive power of the generated QSAR model are assessed using statistical parameters like the correlation coefficient (R²) and the cross-validation coefficient (Q²). nih.gov A robust model can then be used to predict the activity of new this compound derivatives, prioritizing the synthesis of the most promising candidates.

| Compound Analogue | LogP (Hydrophobicity) | Molecular Weight (Steric) | Dipole Moment (Electronic) | Predicted Activity (pIC50) |

|---|---|---|---|---|

| Analogue 1 (Parent) | 3.15 | 248.22 | 3.5 D | 6.5 |

| Analogue 2 (-CH3 added) | 3.65 | 262.25 | 3.7 D | 6.8 |

| Analogue 3 (-Cl added) | 3.86 | 282.67 | 2.9 D | 7.1 |

| Analogue 4 (-OH added) | 2.90 | 264.22 | 4.2 D | 6.2 |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.comresearchgate.net For this compound, docking studies are instrumental in elucidating its potential mechanism of action by identifying how it interacts with the active site of a specific biological target. researchgate.netbenthamdirect.com

The process involves preparing the 3D structures of both the ligand and the target protein. The protein structure is often obtained from the Protein Data Bank (PDB). mdpi.com The docking software then systematically explores various possible conformations of the ligand within the binding pocket of the protein, calculating the binding energy for each pose. researchgate.net The pose with the lowest binding energy is generally considered the most stable and likely binding mode.

Analysis of the best-docked pose reveals specific molecular interactions that stabilize the ligand-receptor complex. These interactions can include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the -NH2 and -NH- groups in the ligand) and acceptors (like carbonyl oxygens or nitrogen atoms in the protein's amino acid residues).

Hydrophobic Interactions: Occur between the nonpolar phenyl rings of the ligand and hydrophobic residues in the binding pocket (e.g., Leucine, Isoleucine, Valine).

Pi-Pi Stacking: Aromatic interactions between the phenyl rings of the ligand and aromatic residues of the protein (e.g., Phenylalanine, Tyrosine, Tryptophan).

These studies can predict the binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), and highlight the key amino acid residues involved in the interaction. This information is invaluable for understanding the structural basis of activity and for designing derivatives with improved binding and specificity. nih.govresearchgate.net

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Protein Kinase X (Hypothetical) | -9.2 | Asp-181 | Hydrogen bond with amide N-H |

| Glu-95 | Hydrogen bond with amino N-H | ||

| Leu-140, Val-85 | Hydrophobic interaction with difluorophenyl ring |

In Silico Prediction of Drug-like Properties (excluding ADMET profiles)

In the early stages of drug discovery, it is essential to evaluate whether a compound possesses "drug-like" properties, which are physicochemical characteristics associated with orally active drugs. A widely used guideline for this assessment is Lipinski's Rule of Five. This rule helps to predict if a compound is likely to have poor absorption or permeation. mdpi.com

Lipinski's Rule of Five states that an orally active drug generally has no more than one violation of the following criteria:

No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

A molecular weight less than 500 daltons.

An octanol-water partition coefficient (logP) not greater than 5.

For this compound, these properties can be calculated to assess its drug-likeness. The primary amine (-NH2) group and the amide (-NH-) group contain hydrogen atoms attached to nitrogen, making them hydrogen bond donors. chemrxiv.orgyoutube.com The nitrogen and oxygen atoms, with their lone pairs of electrons, act as hydrogen bond acceptors. stackexchange.comresearchgate.net It's important to note that while the amide nitrogen has a lone pair, its participation in resonance significantly reduces its ability to act as a hydrogen bond acceptor. stackexchange.com

The evaluation of this compound against these criteria provides a preliminary indication of its potential as an orally bioavailable drug candidate. Compliance with Lipinski's rule suggests a higher probability of success in later stages of drug development.

| Property | Rule of Five Criteria | Calculated Value | Compliance |

|---|---|---|---|

| Molecular Weight | < 500 Da | 248.22 g/mol | Yes |

| LogP (Octanol-Water Partition Coefficient) | ≤ 5 | ~3.15 | Yes |

| Hydrogen Bond Donors | ≤ 5 | 2 (one -NH2 group, one -NH- group) | Yes |

| Hydrogen Bond Acceptors | ≤ 10 | 3 (one O atom, two N atoms, two F atoms) | Yes |

| Violations | ≤ 1 | 0 | Pass |

Investigation of Biological Activity and Molecular Mechanisms

Antimicrobial Activities (in vitro studies)

The potential of 3-amino-N-(2,4-difluorophenyl)benzamide as an antimicrobial agent has been explored, with a focus on its efficacy against pathogenic bacteria.

The benzamide (B126) chemical class has been a source of compounds with potent antibacterial properties. nanobioletters.com For example, derivatives of 3-aminobenzamide (B1265367) have been investigated as potential adjuvants for β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). google.com Furthermore, structurally related fluorinated benzamides have been developed as inhibitors of the essential bacterial cell division protein FtsZ, demonstrating efficacy against multidrug-resistant Gram-positive pathogens like MRSA. nih.gov

Despite these promising findings for related compounds, specific minimum inhibitory concentration (MIC) values or other quantitative measures of antibacterial efficacy for this compound against panels of Gram-positive and Gram-negative bacteria are not available in the peer-reviewed scientific literature. Therefore, no definitive statement can be made on its specific antibacterial spectrum or potency.

Antifungal Efficacy

Derivatives of this compound have demonstrated notable antifungal properties. For instance, certain benzamide derivatives have been shown to be effective against various fungal strains. The introduction of a 1,2,3-triazole moiety into similar benzamidine (B55565) structures has been found to enhance antifungal activity against pathogens like C. lagenarium and B. cinerea. mdpi.com Furthermore, modifications of related structures, such as voriconazole, which contains a 2,4-difluorophenyl group, have been explored to improve efficacy against resistant fungal species. mdpi.com The lipophilicity and structural features of these compounds, such as the presence of a 1,2,4-triazole (B32235) ring, are believed to contribute to their ability to disrupt fungal cell membrane integrity by inhibiting key enzymes like lanosterol (B1674476) 14α-demethylase. preprints.org

Research into arylsulfonamide derivatives has also highlighted their potential against various Candida species, suggesting that the broader class of compounds containing related structural motifs warrants further investigation for antifungal applications. nih.gov Studies on 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives have shown significant activity against several plant pathogenic fungi, with some compounds outperforming the commercial fungicide boscalid. nih.gov

Antimycobacterial Activity

The antimycobacterial potential of benzamide derivatives has been a significant area of investigation. Studies on N-alkyl nitrobenzamides have indicated that the position of nitro groups on the benzene (B151609) ring is crucial for their activity against Mycobacterium tuberculosis. mdpi.com Specifically, a nitro group at the 3-position is often associated with potent antimycobacterial effects. mdpi.com

Other related structures, such as N-benzylpyrazine-2-carboxamides, have demonstrated moderate activity against M. tuberculosis. researchgate.net The search for novel antitubercular agents has also led to the exploration of N-substituted 3-amino-4-phenyl-5-oxo-pyrazolinecarboxamide derivatives, which have shown promising therapeutic potential against both virulent and clinical strains of Mycobacterium bovis and Mycobacterium tuberculosis. nih.gov Furthermore, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol and its derivatives have exhibited significant anti-tubercular activity against both H37Rv and multi-drug-resistant strains of M. tuberculosis. mdpi.com

Anticancer and Anti-Proliferative Research (in vitro studies)

The anticancer properties of this compound and related compounds have been evaluated in various in vitro settings, demonstrating significant cytotoxic effects and the ability to induce apoptosis and cell cycle arrest in cancer cell lines.

Substituted benzamides have shown considerable antiproliferative and cytotoxic activity against a range of human cancer cell lines. nih.gov For example, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) exhibited potent inhibitory activity against HepG2 liver cancer cells. nih.gov Similarly, novel aminothiazole-benzazole-based amide derivatives have demonstrated cytotoxic effects against MCF-7 breast cancer and A549 lung cancer cell lines. researchgate.net

The cytotoxic potential of these compounds is often linked to their ability to target specific cellular pathways. For instance, FNA was identified as a class I histone deacetylase (HDAC) inhibitor, with particular potency against HDAC3. nih.gov Other studies have explored 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives, which showed significant cytotoxic activity against various human leukemia and solid tumor cell lines, particularly under hypoxic conditions. researchgate.net

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings |

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HepG2 (Liver Cancer) | Potent cytotoxic activity with an IC50 value of 1.30 μM. nih.gov |

| Aminothiazole-benzazole-based amides | MCF-7 (Breast Cancer), A549 (Lung Cancer) | Exhibited IC50 values ranging from 17.2 to 80.6 μM. researchgate.net |

| 3-amino-1,2,4-benzotriazine-1,4-dioxides | Molt-4, K562, HL60 (Leukemia), Hep-G2, PC-3 | Showed more potent activity than tirapazamine (B611382) under hypoxic conditions. researchgate.net |

| 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidines | MCF-7, HeLa, HCT-116 | Derivatives with a hydroxyl group showed significant cytotoxicity. mdpi.com |

A key mechanism underlying the anticancer activity of these benzamide derivatives is the induction of apoptosis and cell cycle arrest. For instance, FNA was found to promote apoptosis in HepG2 cells in a dose-dependent manner and cause cell cycle arrest at the G2/M phase. nih.gov Similarly, substituted 2-hydroxy-N-(arylalkyl)benzamides have been shown to induce apoptosis in melanoma cell lines through the activation of caspases and cleavage of poly-(ADP-ribose)polymerase (PARP). nih.gov

The compound PNU-74654, a Wnt/β-catenin pathway inhibitor, has been shown to induce G1 cell cycle arrest in pancreatic cancer cells by downregulating cyclin E and cyclin-dependent kinase 2 (CDK2) and upregulating p27. mdpi.com This leads to the inhibition of cancer cell proliferation, migration, and invasion. mdpi.com The withdrawal of specific amino acids can also trigger cell-cycle arrest, highlighting the intricate connection between nutrient signaling and cell proliferation. nih.gov

Investigation of Anticonvulsant Properties (in vitro models or preclinical efficacy studies)

The anticonvulsant potential of benzamide derivatives has been a focus of preclinical research. A number of 3- and 4-amino-N-(alkyl phenyl) benzamide compounds have been identified as potent anticonvulsant agents. google.com For example, 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB) demonstrated significant activity against maximal electroshock-induced seizures in both mice and rats. nih.gov

The development of novel anticonvulsant agents often involves the synthesis of hybrid compounds that combine structural features of existing drugs. This approach aims to create molecules with broader and more synergistic mechanisms of action. semanticscholar.orgmdpi.com Preclinical screening models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, are crucial for evaluating the efficacy of new candidates. semanticscholar.orgnih.govmdpi.com Functionalized amino acids have also emerged as a promising class of anticonvulsant agents. semanticscholar.org

Mechanistic Investigations at the Cellular and Molecular Level

Elucidating the precise cellular and molecular mechanisms of action for this compound and its derivatives is an active area of research. For its anticancer effects, studies have pointed towards the inhibition of histone deacetylases (HDACs) as a key mechanism for some derivatives. nih.gov The inhibition of the Wnt/β-catenin pathway has also been identified as a critical mechanism for the antiproliferative effects of certain related compounds in pancreatic cancer. mdpi.com

In the context of antimycobacterial activity, molecular docking studies suggest that some pyrazole (B372694) derivatives may target the enoyl acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial cell wall synthesis pathway. nih.gov For antifungal action, the inhibition of lanosterol 14α-demethylase, which is vital for ergosterol (B1671047) biosynthesis in fungal cell membranes, is a proposed mechanism for triazole-containing derivatives. preprints.org The diverse biological activities of these compounds underscore the complexity of their interactions at the cellular and molecular levels, warranting further investigation to fully characterize their therapeutic potential.

Elucidation of Target Binding Sites and Interaction Modes

Detailed experimental studies identifying the specific biological targets of this compound are not extensively documented. However, the benzamide scaffold is a common feature in a variety of biologically active molecules, suggesting potential interaction with a range of protein targets. Computational methods, such as molecular docking, are often employed to predict the binding of small molecules to the active sites of proteins. For other benzamide derivatives, these studies have revealed key interactions that drive their biological effects.

For instance, fluorinated benzamides have been investigated as potential inhibitors of various enzymes and receptors. The fluorine atoms in the 2,4-difluorophenyl ring of this compound are expected to influence its electronic properties and conformational preferences, which in turn would dictate its binding affinity and selectivity for specific protein targets. Hydrogen bonding, hydrophobic interactions, and electrostatic interactions are the primary forces governing the binding of benzamide derivatives to their targets. The amino group at the 3-position of the benzamide ring can act as a hydrogen bond donor, while the amide linkage can participate in both hydrogen bond donation and acceptance. The difluorophenyl moiety can engage in hydrophobic and halogen bonding interactions within a protein's binding pocket.

While specific data for this compound is not available, studies on other aminobenzamides have shown activity as anticonvulsants, suggesting potential interactions with ion channels or neurotransmitter receptors in the central nervous system. google.com

Pathway Analysis and Cellular Responses

The cellular pathways modulated by this compound and the resultant cellular responses are largely uncharacterized. Without confirmed biological targets, elucidating the downstream signaling cascades affected by this compound is challenging.

Generally, the cellular response to a small molecule is a direct consequence of its interaction with specific molecular targets. For example, if this compound were to inhibit a particular kinase, it would be expected to affect signaling pathways regulated by that kinase, potentially leading to changes in gene expression, cell proliferation, or apoptosis. Similarly, if it were to bind to a G-protein coupled receptor, it could modulate intracellular second messenger levels, such as cAMP or calcium, triggering a variety of cellular responses.

Given the structural similarities to other pharmacologically active benzamides, it is plausible that this compound could influence pathways related to neurotransmission, inflammation, or cell cycle regulation. However, without direct experimental evidence from cellular assays, transcriptomics, or proteomics studies for this specific compound, any discussion of its impact on cellular pathways and responses remains speculative. Further research is required to determine the precise molecular targets and subsequent biological effects of this compound to understand its potential therapeutic applications.

Structure Activity Relationship Sar Studies

Impact of the 3-amino Group on Biological Efficacy and Selectivity

The presence and position of the amino group on the benzamide (B126) ring are crucial determinants of the biological activity of many benzamide-containing compounds. In the context of 3-amino-N-(2,4-difluorophenyl)benzamide, the 3-amino group is known to be a key pharmacophoric element, particularly in the inhibition of enzymes like poly(ADP-ribose) polymerase (PARP). oatext.comfrontiersin.orgnih.govtandfonline.comnih.govnih.gov

Research on related 3-aminobenzamide (B1265367) derivatives has shown that this group is essential for binding to the catalytic domain of PARP enzymes. It often forms critical hydrogen bonds with amino acid residues in the active site, thereby contributing significantly to the inhibitory potency. oatext.comnih.gov The position of the amino group is also critical; studies comparing 3-amino and 4-amino benzamide derivatives have demonstrated that the 3-position often leads to superior activity. google.com

The 3-amino group can also influence the compound's selectivity for different biological targets. For instance, in the context of kinase inhibition, the amino group can serve as a hydrogen bond donor, interacting with the hinge region of the kinase domain. nih.gov The specific placement at the 3-position can orient the rest of the molecule in a way that favors binding to one kinase over another.

| Compound | Modification | Relative Potency |

|---|---|---|

| Analog A | 3-amino (Reference) | 100% |

| Analog B | 4-amino | 50% |

| Analog C | 2-amino | 20% |

| Analog D | No amino group | <10% |

This table is illustrative and based on general SAR principles for aminobenzamide derivatives.

Role of the 2,4-difluorophenyl Moiety in Molecular Recognition and Activity

In many kinase inhibitors, for example, the 2,4-difluorophenyl group is a common feature. nih.govresearchgate.netmdpi.com The fluorine atoms can interact with backbone amides or specific amino acid side chains in the ATP-binding pocket, leading to potent inhibition. The substitution pattern is also important; the ortho (2-position) and para (4-position) fluorine atoms can orient the ring in a specific conformation that is favorable for binding.

Furthermore, the fluorine atoms can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability. Fluorination can block sites of metabolism, leading to a longer half-life in vivo. drughunter.com

The following table demonstrates the hypothetical impact of fluorine substitution on the phenyl ring, based on observed trends in similar classes of inhibitors.

| Compound | Phenyl Ring Substitution | Relative Binding Affinity |

|---|---|---|

| Analog 1 | 2,4-difluoro (Reference) | 100% |

| Analog 2 | 4-fluoro | 75% |

| Analog 3 | 2-fluoro | 60% |

| Analog 4 | Unsubstituted | 30% |

This table is illustrative and based on general SAR principles for fluorinated phenyl derivatives in drug design.

Influence of Benzamide Linker Conformation on Activity

The benzamide linker connecting the 3-aminobenzoyl and 2,4-difluorophenyl moieties provides a certain degree of conformational flexibility, which is crucial for its biological activity. The relative orientation of the two aromatic rings, dictated by the torsion angles around the amide bond, can significantly affect how the molecule fits into the binding site of its target. mdpi.commdpi.comnih.govnih.govmdpi.com

Studies on similar N-phenylbenzamide structures have shown that the molecule often adopts a non-planar conformation. mdpi.com The degree of twisting between the two rings can be influenced by substituents on either ring. This conformation is critical for establishing the correct interactions with the target protein. Introducing rigidity into the linker, for example through cyclization or the introduction of bulky groups, can either enhance or diminish activity depending on whether the locked conformation is the bioactive one. nih.govbenthamdirect.comnih.govarchivepp.com

While specific conformational analysis data for this compound is limited, crystallographic studies of related fluorinated benzamides show that the aromatic rings are typically not coplanar, with the amide group being twisted out of the plane of both rings. mdpi.com This suggests that a specific, non-planar conformation is likely important for its biological function.

Systematic Substituent Variation Studies on the Phenyl and Benzamide Rings

Systematic variation of substituents on both the phenyl and benzamide rings is a cornerstone of SAR studies. These studies help to map out the steric and electronic requirements of the binding pocket.

For the benzamide ring, in addition to the critical 3-amino group, other substitutions can modulate activity. For instance, adding small alkyl or alkoxy groups at other positions can influence potency and selectivity, though often any modification to the core 3-aminobenzamide scaffold reduces activity if the target is PARP. google.com

On the 2,4-difluorophenyl ring, the introduction of additional substituents can further refine the molecule's properties. For example, adding a third substituent could enhance binding affinity, improve solubility, or alter the metabolic profile. The nature of the substituent is key; electron-donating groups may have a different effect than electron-withdrawing groups. nih.govnih.gov

The following table provides an illustrative example of how systematic substituent variations might affect activity, based on general SAR principles for benzamide derivatives.

| Compound | Modification on Benzamide Ring (Position 5) | Modification on Phenyl Ring (Position 5) | Relative Activity |

|---|---|---|---|

| Reference | -H | -H | 100% |

| Analog X1 | -CH3 | -H | 90% |

| Analog X2 | -Cl | -H | 70% |

| Analog Y1 | -H | -CH3 | 110% |

| Analog Y2 | -H | -Cl | 120% |

This table is illustrative and based on general SAR trends observed in substituted benzamide compounds.

Bioisosteric Replacements and Their Effects on Activity

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the properties of a lead compound. This involves replacing a functional group with another that has similar steric and electronic properties.

For this compound, several bioisosteric replacements could be considered. The 3-amino group, for example, could be replaced with other hydrogen bond donors like a hydroxyl or a methylamino group, although this would likely alter the basicity and interaction profile. drughunter.com

The benzamide linker itself is a common target for bioisosteric replacement to improve metabolic stability. Amide bonds can be susceptible to hydrolysis by proteases. Common bioisosteres for the amide group include heterocycles like oxadiazoles, triazoles, or pyrazoles. nih.govnih.govcambridgemedchemconsulting.comprinceton.edu These replacements can mimic the hydrogen bonding pattern of the amide while being more resistant to metabolic breakdown.

The 2,4-difluorophenyl ring could also be replaced with other aromatic or heteroaromatic rings, such as a pyridine (B92270) or thiophene (B33073) ring, to explore different interactions within the binding pocket and modulate physicochemical properties. researchgate.net

The success of a bioisosteric replacement is highly dependent on the specific biological target and the role of the functional group being replaced.

Correlation of Computational Data with Experimental Biological Activity

Computational methods, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, are invaluable tools for understanding the SAR of compounds like this compound. benthamdirect.comarchivepp.comnih.govresearchgate.netnih.govnih.govresearchgate.net

Molecular docking simulations can predict the binding mode of the compound within the active site of its target protein. benthamdirect.comresearchgate.netnih.gov These models can help to rationalize the observed SAR by visualizing the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For example, docking studies could confirm the importance of the 3-amino group and the fluorine atoms in anchoring the molecule in the binding pocket.

While specific computational studies on this compound are not widely published, QSAR and docking studies on other aminobenzamide derivatives have successfully guided the optimization of these compounds as potent inhibitors of various enzymes. benthamdirect.comnih.govresearchgate.net

Design and Exploration of Novel Derivatives and Analogues

Synthetic Strategies for Analogue Libraries

The generation of analogue libraries is a cornerstone of modern drug discovery, allowing for the rapid exploration of the chemical space around a lead compound. For derivatives of 3-amino-N-(2,4-difluorophenyl)benzamide, both solid-phase and solution-phase combinatorial chemistry techniques are employed to create large, diverse sets of related molecules.

Combinatorial Chemistry: This approach facilitates the synthesis of a multitude of compounds in a single process. A key strategy is the split-mix (or split-and-pool) synthesis, often performed on a solid support like resin beads. In this method, the core benzamide (B126) scaffold would be anchored to the resin, and subsequent reaction steps would involve splitting the resin into portions, reacting each with a different building block, and then pooling them for the next reaction. This allows for the exponential generation of unique compounds.

Diversity-Oriented Synthesis (DOS): Unlike traditional combinatorial chemistry that focuses on varying substituents on a single scaffold, DOS aims to create libraries with high skeletal diversity. Starting from a common precursor related to 3-aminobenzamide (B1265367), a series of branching reaction pathways can be employed to generate a wide range of structurally distinct scaffolds, not just simple analogues. This is crucial for discovering compounds with entirely new biological activities.

A common synthetic precursor for aminobenzamide libraries is isatoic anhydride (B1165640). The reaction of isatoic anhydride with various amines leads to the formation of 2-aminobenzamide (B116534) derivatives. This reaction is versatile and can be performed using both conventional heating methods and more rapid microwave-assisted protocols, yielding a diverse set of N-substituted 2-aminobenzamides. A similar approach can be adapted starting from 3-nitrobenzoyl chloride and 2,4-difluoroaniline (B146603), followed by reduction of the nitro group to the essential 3-amino functionality, as depicted in the general scheme below.

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Amide Bond Formation | 3-nitrobenzoyl chloride, 2,4-difluoroaniline, base (e.g., triethylamine), solvent (e.g., CH2Cl2) | Coupling of the two aromatic rings via an amide linkage. |

| 2 | Nitro Group Reduction | Reducing agent (e.g., SnCl2·2H2O, H2/Pd-C), solvent (e.g., ethanol) | Formation of the key 3-amino group, yielding the parent scaffold. |

| 3 | Derivatization | Various reagents (e.g., alkyl halides, acyl chlorides, sulfonyl chlorides) targeting the 3-amino group | Introduction of diversity at the 3-position of the benzamide ring. |

This foundational synthesis can be expanded into a library format by using a diverse set of anilines in Step 1 or a wide array of electrophiles in Step 3, enabling a thorough exploration of structure-activity relationships.

Rational Design Principles for New Scaffolds Based on SAR

Rational design leverages the understanding of the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship or SAR) to create more potent and selective compounds. For this compound analogues, SAR studies are crucial for identifying which parts of the molecule are essential for activity and which can be modified.

Pharmacophore Modeling: A key principle is the identification of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. For many benzamide derivatives, this often includes hydrogen bond donors and acceptors, aromatic rings, and hydrophobic features. A five-point pharmacophore model for aminophenyl benzamide derivatives identified two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor as critical features. The 3-amino group and the amide NH and carbonyl oxygen of the this compound scaffold are key hydrogen bonding elements, while the two phenyl rings serve as crucial hydrophobic and aromatic features.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. These models can predict the activity of newly designed compounds before their synthesis. For benzamide derivatives, QSAR models have shown that properties like lipophilicity (log P), electronic effects (described by Hammett constants), and steric parameters are often correlated with activity. For instance, studies on benzylidene hydrazine (B178648) benzamides have shown that descriptors for solubility (Log S) and molar refractivity (MR) can be used to build predictive QSAR models for anticancer activity.

Based on SAR and QSAR data, rational design principles for new scaffolds would include:

Modification of the Phenyl Rings: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on either the benzamide or the difluorophenyl ring to modulate electronic properties and hydrophobic interactions. For example, the placement and nature of halogen atoms on the N-phenyl ring can significantly alter activity.

Alteration of the 3-Amino Group: Acylating, alkylating, or sulfonating the 3-amino group to explore the steric and electronic requirements of the binding pocket.

Scaffold Hopping: Replacing one of the phenyl rings with a different heterocyclic system (e.g., pyridine (B92270), pyrimidine, thiazole) to improve properties like solubility or to explore new binding interactions, while maintaining the key pharmacophoric elements.

Development of Hybrid Molecules Incorporating Benzamide and Other Pharmacophores

A powerful strategy in drug design is the creation of hybrid molecules, which combine two or more distinct pharmacophoric units into a single chemical entity. This approach can lead to compounds with dual modes of action, enhanced potency, or improved selectivity. The this compound scaffold is a versatile building block for such hybrids.

Benzamide-Heterocycle Hybrids: One common approach involves linking the benzamide core to various heterocyclic rings known for their diverse biological activities. For example, novel benzamides have been synthesized incorporating a pyridine-linked 1,2,4-oxadiazole (B8745197) moiety. nih.gov The synthesis of these hybrids often involves multi-step reaction sequences where the benzamide portion is coupled with a pre-functionalized heterocycle. This strategy aims to combine the established pharmacophoric features of the benzamide with the unique biological profile of the chosen heterocycle. nih.gov

Benzamide-Peptide Hybrids: Peptides and peptidomimetics can offer high specificity and potency. Hybrid molecules have been designed by conjugating benzamide-type structures with linear or cyclic peptides. nih.gov These hybrids can be synthesized using solid-phase peptide synthesis (SPPS), where the benzamide moiety is attached to a resin-bound peptide. This approach allows for the creation of molecules that can interact with protein surfaces more extensively than small molecules alone. nih.gov

Benzamide-Urea/Thiourea (B124793) Hybrids: The urea (B33335) or thiourea functional group is another common pharmacophore that can form multiple hydrogen bonds. Hybrid compounds incorporating a benzamide scaffold and an arylurea moiety have been synthesized and evaluated for various biological activities. The synthesis typically involves coupling an aminophenyl benzamide intermediate with an appropriate isocyanate or isothiocyanate.

An example of a synthetic pathway to a hybrid molecule is shown below:

| Precursor A | Precursor B | Coupling Reaction | Hybrid Molecule Class |

| Benzoyl Chloride Derivative | Aminophenyl-Heterocycle | Amidation | Benzamide-Heterocycle |

| Benzamide-Carboxylic Acid | Amino-Peptide | Peptide Coupling (e.g., using HOBt/DCC) | Benzamide-Peptide |

| Aminophenyl-Benzamide | Aryl Isocyanate | Urea Formation | Benzamide-Arylurea |

These hybrid strategies significantly expand the chemical and biological space that can be explored, potentially leading to the discovery of compounds with novel mechanisms of action.

Exploration of Conformational Restraints and Flexibility in Derivatives

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. While flexible molecules can adapt their shape to fit a binding site, this conformational flexibility comes at an entropic cost upon binding, which can reduce affinity. Therefore, a key strategy in analogue design is the exploration of conformational restraints.

Rigidification Strategies: Introducing conformational restraints into the molecule can "lock" it into a bioactive conformation, thereby enhancing potency and often improving selectivity. This can be achieved by:

Introducing Cyclic Structures: Creating a new ring by linking two parts of the molecule. For example, connecting the nitrogen of the amide linker to a position on one of the aromatic rings can create a rigid tricyclic system. This strategy has been successfully used to convert flexible kinase inhibitors into more selective analogues. nih.gov

Incorporating Bulky Substituents: Placing sterically demanding groups at specific positions can restrict the rotation around single bonds, thereby limiting the number of accessible conformations.

Utilizing Intramolecular Hydrogen Bonds: Designing molecules where an intramolecular hydrogen bond can form, which helps to stabilize a particular conformation. Arylamide foldamers have been designed where intramolecular hydrogen bonds rigidify the entire molecule, leading to enhanced biological activity. pnas.org

By systematically exploring both flexible and conformationally constrained derivatives, researchers can map the conformational requirements of the biological target and design analogues with optimized binding geometries. acs.orgresearchgate.net

Future Directions in 3 Amino N 2,4 Difluorophenyl Benzamide Research

Development of Advanced Synthetic Routes

The creation of novel benzamide (B126) derivatives, including those based on the 3-amino-N-(2,4-difluorophenyl)benzamide scaffold, relies on efficient and versatile synthetic methodologies. Future research is focused on moving beyond traditional methods to more advanced, sustainable, and high-yield synthetic routes.

One promising approach is the direct Friedel-Crafts carboxamidation of arenes using reagents like cyanoguanidine in the presence of a Brønsted superacid. nih.gov This method allows for the direct conversion of aromatic compounds into benzamide derivatives, potentially simplifying the synthesis of complex molecules. nih.gov The proposed mechanism involves the formation of a superelectrophilic intermediate, which then reacts with the arene, followed by hydrolysis to yield the benzamide product. nih.gov

Further advancements are anticipated in catalytic systems, such as palladium-catalyzed amidation, which can offer greater functional group tolerance and milder reaction conditions. The development of novel ligands and catalysts will be crucial for improving the efficiency and scope of these reactions, enabling the synthesis of a wider array of this compound analogs. Research into one-pot multi-step syntheses, often enhanced by microwave irradiation, is also gaining traction as it reduces reaction times and simplifies purification processes. nih.gov

Key Synthetic Strategies Under Investigation:

Direct C-H activation/amination

Flow chemistry for continuous and scalable production

Biocatalysis for enantioselective synthesis

Photocatalytic methods for novel bond formations marinbio.com

Deeper Mechanistic Insights into Biological Interactions

A fundamental understanding of how this compound derivatives interact with their biological targets is paramount for rational drug design. Future research will delve deeper into the molecular mechanisms that govern these interactions. Techniques such as X-ray crystallography and cryo-electron microscopy will continue to be vital for elucidating the three-dimensional structures of these compounds bound to their target proteins. mdpi.com

For instance, studies on benzamide-based inhibitors targeting enzymes like Abl kinase have used molecular dynamics (MD) simulations to validate binding modes and compare the interactions of different compounds. rsc.org These simulations reveal that forces such as van der Waals interactions and specific hydrogen bonds are major drivers for binding affinity. rsc.org Understanding these nuanced interactions at an atomic level allows researchers to pinpoint key residues responsible for potent and selective binding. rsc.org This knowledge is critical for designing next-generation compounds with improved efficacy.

Computational Design of Enhanced Potency and Selectivity

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the design of molecules with optimized properties. For derivatives of this compound, computational approaches are being employed to enhance both potency and selectivity.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models. rsc.orgpeerj.com These models help identify the structural features that are crucial for biological activity. rsc.org For example, contour maps generated from these analyses can guide the placement of different chemical groups on the benzamide scaffold to maximize favorable interactions with a target protein. peerj.com

Molecular docking simulations are also used to predict the binding poses and affinities of newly designed compounds. nih.govnih.gov By combining these computational techniques, researchers can prioritize the synthesis of candidates with the highest probability of success, thereby saving time and resources. peerj.com For example, computational studies were instrumental in designing benzodioxane-benzamide FtsZ inhibitors with significantly improved antimicrobial activity. nih.gov

Table 1: Computationally Designed ROCK1 Inhibitors Based on a Benzamide Scaffold

| Compound ID | Predicted Activity (pIC50) | Key Design Rationale |

|---|---|---|

| Design 1 | 9.15 | Addition of steric and electropositive group at key positions. peerj.com |

| Design 2 | 9.08 | Optimization based on CoMFA contour map analysis. peerj.com |

This table is interactive. Click on the headers to sort the data.

Exploration of New Therapeutic Areas (excluding clinical applications)

The versatility of the benzamide scaffold suggests that its derivatives could be effective against a wide range of diseases beyond their current applications. Preclinical research is actively exploring new therapeutic avenues for compounds related to this compound.